molecular formula C7H10ClN3 B1405774 Piperidine-2,5-dicarbonitrile hydrochloride CAS No. 1374656-48-0

Piperidine-2,5-dicarbonitrile hydrochloride

Cat. No.: B1405774
CAS No.: 1374656-48-0
M. Wt: 171.63 g/mol
InChI Key: UHKCCGRHYBJFEP-UHFFFAOYSA-N
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Description

Piperidine-2,5-dicarbonitrile hydrochloride (CAS 1374656-48-0) is a high-value chemical building block with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This compound features a piperidine ring functionalized with two nitrile groups, making it a versatile intermediate for sophisticated organic synthesis, particularly in medicinal chemistry. The piperidine scaffold is one of the most significant structural motifs in drug discovery, found in more than twenty classes of pharmaceuticals and numerous natural alkaloids. As such, derivatives like this dicarbonitrile are crucial for constructing potential therapeutic agents. Piperidine derivatives are extensively researched and have demonstrated a wide range of pharmacological activities. The specific stereochemistry and functionalization of the piperidine ring, such as the nitrile groups in this reagent, are key for interacting with biological targets and are often explored in the development of neuromuscular blocking agents, central nervous system (CNS) active drugs, and phosphodiesterase (PDE) inhibitors. The compound is provided as a hydrochloride salt to enhance its stability and solubility. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

piperidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h6-7,10H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKCCGRHYBJFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-2,5-dicarbonitrile hydrochloride is typically synthesized via multi-step organic reactions involving cyclization and nitrile group introduction. The preparation aims at achieving high yield, purity, and the hydrochloride salt form for stability and usability in pharmaceutical contexts.

Preparation Methods Analysis

Cyclization Approaches via Pyridine Derivatives Reduction or Cyclization of Precursors

One classical and effective approach to piperidine-2,5-dicarbonitrile derivatives involves the reduction of pyridine or pyridinium salts or the cyclization of suitably functionalized precursors such as glutaraldehyde with amines. For example, the synthesis of piperidine-2,6-dicarbonitriles (closely related compounds) has been reported via the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines, which can be accessed by trapping activated N-silylpyridinium ions with diorganomagnesium reagents. Subsequent acidic hydrolysis yields the corresponding amino acids or nitrile derivatives in high yields.

This method highlights the utility of nucleophilic addition of cyanide ions to activated pyridine intermediates, followed by controlled hydrolysis to form the piperidine ring substituted with nitrile groups.

One-Pot Two-Step Catalytic Synthesis Using Natural Product Catalysts

Recent advanced synthetic strategies employ a one-pot two-step catalytic synthesis for related piperidine derivatives such as 6-amino-2-pyridone-3,5-dicarbonitriles, which share structural similarities with piperidine-2,5-dicarbonitrile derivatives. This approach utilizes natural product catalysts like betaine and guanidine carbonate, which enable mild, non-toxic reaction conditions and efficient catalysis.

Reaction Conditions and Catalysts:
  • Step 1: Condensation of aldehydes (e.g., p-tolualdehyde) with malononitrile catalyzed by betaine at room temperature, often solvent-free or with minimal methanol addition.
  • Step 2: Addition of N-substituted 2-cyanoacetamides and catalysis by guanidine carbonate under reflux in methanol to complete the cyclization and formation of the piperidine dicarbonitrile core.

This method achieves high yields (typically 60-75%) and allows the synthesis of various derivatives by varying substituents on the aldehyde and cyanoacetamide components.

Optimization Data Summary:
Entry Catalyst (10 mol%) Time Step 1 Conversion Step 1 Time Step 2 Conversion Step 2
1 Pyridine-2-carboxylic acid 30 min Incomplete 1 h Incomplete
2 Betaine 15 min 100% 1 h Incomplete
3 Guanidine hydrochloride 30 min Incomplete 1 h Incomplete
4 Guanidine carbonate 10 min 100% 10 min 100%

This table shows that betaine efficiently catalyzes the first step, while guanidine carbonate is optimal for the second step, enabling a streamlined and efficient one-pot synthesis.

Multi-Step Synthesis via Aminobenzylamines and Bromoglutarimides (Patent Method)

A patented process for related piperidine-2,6-dione derivatives involves the reaction of aminobenzylamines with 3-bromoglutarimides in inert solvents such as tetrahydrofuran or 1,4-dioxane, in the presence of tertiary amines (e.g., triethylamine) at elevated temperatures or in dimethylformamide at 20°C. This process can be adapted for producing piperidine dicarbonitrile derivatives by modifying the substituents and reaction conditions.

The process typically entails:

  • Nucleophilic substitution to form the piperidine ring.
  • Cyclization and purification steps including chromatographic techniques.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

This method is noted for reducing the number of synthetic steps compared to earlier protocols, improving efficiency and yield.

Comparative Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Cyanide ion addition to 1,4-dihydropyridines Nucleophilic addition, acidic hydrolysis High yield, well-established Multi-step, requires handling cyanide
One-pot two-step catalytic synthesis Betaine and guanidine carbonate catalysts Mild conditions, environmentally friendly, high yield Limited to derivatives amenable to catalysts used
Aminobenzylamine and bromoglutarimide reaction Tertiary amine catalysis, inert solvents Efficient, fewer steps than older methods Requires careful control of reaction conditions

Research Findings and Practical Notes

  • The use of natural product catalysts (betaine and guanidine carbonate) provides a non-toxic, metal-free alternative for synthesizing piperidine dicarbonitrile derivatives with good yields and purity.
  • The one-pot method allows for rapid synthesis and easy modification of substituents, facilitating the generation of compound libraries for biological screening.
  • The hydrochloride salt form is typically obtained by acidification post-synthesis, which improves compound stability and solubility for pharmaceutical applications.
  • Characterization of products involves standard techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
  • Optimization of reaction times and catalyst loadings is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Piperidine-2,5-dicarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other piperidine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include primary aliphatic amines, formaldehyde, and hydrochloric acid. Reaction conditions often involve refluxing in ethanol and subsequent acidification .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and spiro derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Organic Synthesis

Piperidine-2,5-dicarbonitrile hydrochloride serves as a critical building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitutions .

Research indicates that this compound has potential biological activities:

  • Enzyme Inhibition : It has been studied for its role in modulating enzyme activity, which could lead to therapeutic applications.
  • Receptor Modulation : Piperidine derivatives have shown promise in influencing receptor pathways involved in various diseases.

Pharmaceutical Developments

The compound is being explored for its potential therapeutic applications:

  • Drug Development : It has been linked to the development of drugs targeting specific molecular pathways implicated in cancer progression and other diseases. For example, it may affect the NF-κB and PI3K/Akt signaling pathways, leading to apoptosis in cancer cells.
  • Immunomodulatory Effects : Some derivatives have been investigated for their use as immunomodulators in treating inflammatory and autoimmune diseases .

Case Study 1: Cancer Research

A study explored the effects of piperidine derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis through modulation of key signaling pathways. This highlights the potential of piperidine compounds as anticancer agents.

Case Study 2: Inflammatory Diseases

Research has demonstrated that piperidine derivatives exhibit immunomodulatory properties. In vitro studies showed a reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing autoimmune conditions .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Findings
Organic SynthesisBuilding block for complex moleculesUsed in various chemical reactions
Biological ActivityEnzyme inhibition and receptor modulationPotential therapeutic applications
Pharmaceutical DevelopmentDrug development targeting specific pathwaysInduces apoptosis in cancer cells
Immunomodulatory EffectsTreatment for inflammatory and autoimmune diseasesReduces inflammatory markers in vitro

Mechanism of Action

The mechanism of action of piperidine-2,5-dicarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. This modulation can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Piperidine Derivatives

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (): This compound shares the piperidine backbone but lacks cyano groups. Its applications focus on receptor modulation (e.g., opioid or neurotransmitter receptors) due to the diphenylmethoxy substituent. Unlike Piperidine-2,5-dicarbonitrile hydrochloride, its mechanism is linked to steric effects rather than electron-withdrawing cyano groups.
  • (2S)-2,5-Diaminopentanamide Dihydrochloride (): A linear diamine derivative with hydrochloride salt.

Pyridine Dicarbonitrile Derivatives

Pyridine analogs with dicarbonitrile substituents exhibit distinct properties due to aromaticity and planar geometry:

  • 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile (): Demonstrated antimicrobial activity against Gram-positive bacteria (inhibition zones: 12–16 mm at 0.1% concentration). The cyano groups enhance electrophilicity, aiding interactions with microbial enzymes. This compound, with a saturated ring, may exhibit reduced reactivity but improved metabolic stability .
  • Pyridine-2-thiol and 2-Pyridyl Disulfide (): Achieved 98.3% corrosion inhibition efficiency on mild steel. The thiol/disulfide groups facilitate adsorption onto metal surfaces, whereas cyano groups in this compound might offer weaker inhibition due to lower electron donation capacity .

Pyrrolidine Derivatives

  • DPPI 1c Hydrochloride ():
    A pyrrolidine-2,5-dicarbonitrile derivative with a five-membered ring. As a DPP-IV inhibitor, its smaller ring size allows tighter binding to the enzyme’s active site compared to piperidine analogs. This compound’s larger ring may alter pharmacokinetics but improve selectivity for other targets .

Research Findings and Trends

  • Medicinal Chemistry : Piperidine and pyrrolidine dicarbonitriles are prioritized for enzyme inhibition due to their balanced rigidity and solubility. The hydrochloride salt enhances bioavailability, as seen in DPPI 1c .
  • Corrosion Inhibition : Pyridine derivatives outperform piperidine analogs in metal protection, likely due to aromatic π-electron interactions .
  • Antimicrobial Activity : Pyridine dicarbonitriles show moderate efficacy, but piperidine derivatives may offer improved toxicity profiles due to reduced aromaticity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Piperidine-2,5-dicarbonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Piperidine-2,5-dicarbonitrile derivatives are typically synthesized via one-pot multicomponent reactions. For example, L-proline-catalyzed condensation of aldehydes, malononitrile, and thiols under reflux in ethanol can yield similar dicarbonitrile frameworks . Optimization involves varying catalysts (e.g., organocatalysts like L-proline), solvents (ethanol, acetonitrile), and temperature (reflux vs. room temperature). Characterization via NMR (1H/13C), mass spectrometry, and X-ray crystallography ensures structural validation .

Q. How is the structural elucidation of this compound performed, and what analytical tools are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For example, dihydropyridine-dicarbonitrile analogs require SC-XRD to confirm boat/flattened conformations of the piperidine ring and intermolecular interactions . Complement with DFT calculations to validate bond lengths/angles and Hirshfeld surface analysis for non-covalent interactions. NMR and IR spectroscopy are essential for functional group identification .

Q. What are the primary biological activities associated with Piperidine-2,5-dicarbonitrile derivatives, and how are these assays designed?

  • Methodology : Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HEPG2) are conducted at concentrations ranging from 10 nM to 100 µM. Structure-activity relationship (SAR) studies compare substituents (e.g., halogen vs. methoxy groups) to identify potency trends. For example, 4-methoxyphenyl substitutions enhance cytotoxicity (IC50: 39 nM in MCF-7 cells) . Antimicrobial activity is tested via broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational approaches (e.g., DFT, molecular docking) resolve contradictions in experimental data for Piperidine-2,5-dicarbonitrile derivatives?

  • Methodology : Discrepancies in cytotoxicity or binding affinity can arise from stereochemical variations or solvent effects. Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) maps to identify reactive sites, while molecular docking (AutoDock Vina) predicts binding modes to targets like DNA topoisomerases. For example, pyridine-thiol derivatives show corrosion inhibition (~98% efficiency) via adsorption mechanisms validated by Monte Carlo simulations . Cross-validate computational results with experimental IC50 or inhibition efficiency data .

Q. What strategies address solubility and stability challenges during in vitro assays for this compound?

  • Methodology : Solubility is improved using co-solvents (DMSO:water mixtures ≤1% v/v) or nanoformulations (liposomes). Stability studies (HPLC, UV-Vis) under varying pH (5–9) and temperatures (4–37°C) identify degradation pathways. For analogs like 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine, strict handling protocols (glovebox, inert atmosphere) prevent oxidation .

Q. How do structural modifications (e.g., halogenation, ring substitution) impact the pharmacological and physicochemical properties of Piperidine-2,5-dicarbonitrile derivatives?

  • Methodology : Introduce substituents (e.g., Cl, F, CH3) at the 4-position of the phenyl ring to modulate lipophilicity (logP) and bioavailability. For example, bromine atoms in 1,4-dihydropyridines enhance cytotoxicity by 2-fold compared to non-halogenated analogs . SAR is quantified via QSAR models using descriptors like molar refractivity and polar surface area. Validate with in vivo pharmacokinetics (Cmax, t1/2) .

Data Presentation Guidelines

  • Structural Data : Tabulate bond lengths, angles, and torsion angles from XRD (e.g., C6–N1 bond: 1.338 Å) .
  • Biological Activity : Use tables comparing IC50/MIC values across derivatives (e.g., 11b: IC50 = 39 nM vs. 11a: 124 nM) .
  • Computational Results : Include HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) and docking scores (e.g., binding energy = −8.2 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine-2,5-dicarbonitrile hydrochloride
Reactant of Route 2
Piperidine-2,5-dicarbonitrile hydrochloride

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